3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGNGRSYDBJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound that belongs to the class of azaspiro compounds. Its unique structure, featuring an amino group and a hydroxymethyl group attached to a spirocyclic framework, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one |
| Molecular Formula | C_{10}H_{18}N_{2}O_{2} |
| CAS Number | 2098038-38-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can act as a nucleophile, participating in biochemical reactions that modulate enzyme activity or receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Studies
Recent studies have investigated the biological activities associated with compounds similar to this compound.
Anticancer Activity
A study explored the anticancer potential of new derivatives based on azaspiro structures against various cancer cell lines, including HepG2 (liver), PC3 (prostate), and HCT116 (colorectal) cells. Some derivatives exhibited moderate to high inhibition rates against these cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
Another research effort synthesized Mannich bases from related azaspiro compounds and evaluated their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting that modifications to the spirocyclic structure could enhance biological efficacy .
Case Studies
Case Study 1: Anticancer Activity Assessment
A series of azaspiro derivatives were tested for their cytotoxic effects on cancer cell lines. The study reported that certain modifications in the structure led to increased potency against HepG2 cells, with IC50 values indicating effective concentration levels for therapeutic use .
Case Study 2: Antimicrobial Evaluation
Research focused on synthesizing Mannich bases from azaspiro frameworks revealed promising antimicrobial effects against common pathogens. The study highlighted that compounds with specific functional groups showed higher activity, paving the way for further development in antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
